5-Bromo-2-chloronitrobenzene
Overview
Description
5-Bromo-2-chloronitrobenzene: is an organic compound with the molecular formula C6H3BrClNO2 and a molecular weight of 236.45 g/mol . It appears as a pale yellow crystalline solid and is known for its high melting point of approximately 82-86°C. This compound is sparingly soluble in water but soluble in organic solvents such as acetone and ethanol . It is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
5-Bromo-2-chloronitrobenzene is a versatile compound used in various applications, particularly in organic synthesis . It is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes . The primary targets of this compound are the biochemical pathways involved in these syntheses.
Mode of Action
The compound is known for its reactivity, particularly in substitution reactions due to the presence of both bromine and chlorine atoms on the benzene ring . This makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Biochemical Pathways
This compound plays a significant role in the synthesis of indole derivatives, which are essential building blocks in the production of pharmaceutical drugs and natural products . By reacting with suitable reagents, this compound can be used to synthesize diindolylmethane, which exhibits potential anti-cancer properties .
Pharmacokinetics
It is known that the compound is sparingly soluble in water but soluble in organic solvents such as acetone and ethanol . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it is involved in. For instance, in the synthesis of diindolylmethane, it contributes to the potential anti-cancer properties of the resulting compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity in substitution reactions is affected by the presence of other substituents on the benzene ring . Additionally, its solubility in water and organic solvents can impact its behavior in different environments .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloronitrobenzene plays a significant role in biochemical reactions due to its reactivity, particularly in substitution reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of indole derivatives, which are essential building blocks in the production of pharmaceutical drugs . The compound’s ability to enhance electron-donating ability and improve conductivity makes it useful in the fabrication of organic electronic devices . Additionally, this compound can be used to synthesize diindolylmethane, which exhibits potential anti-cancer properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s reactivity allows it to participate in substitution reactions that can alter the function of cellular proteins and enzymes . This can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique combination of functional groups allows it to participate in various biochemical reactions, including substitution reactions . These reactions can lead to the inhibition or activation of enzymes, resulting in changes in cellular function and gene expression . For instance, this compound can be used to synthesize diindolylmethane, which has been shown to exhibit potential anti-cancer properties by inhibiting certain enzymes involved in cancer cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. This compound is known to be stable under certain conditions, but its reactivity can lead to degradation over time . Long-term effects on cellular function have been observed in studies, with the compound’s reactivity leading to changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . For instance, high doses of this compound have been shown to cause skin, eye, and respiratory irritation in animal models . It is important to carefully control the dosage to avoid toxic effects and ensure the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s reactivity allows it to participate in substitution reactions, which can affect metabolic flux and metabolite levels . For example, this compound can be used to synthesize diindolylmethane, which has been shown to influence metabolic pathways involved in cancer cell proliferation . The compound’s interactions with enzymes and cofactors are crucial for its role in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in organic solvents allows it to be efficiently transported within cells . Additionally, its reactivity enables it to bind to specific proteins and transporters, affecting its localization and accumulation within cells and tissues . These interactions are important for the compound’s biochemical activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s reactivity allows it to be directed to specific compartments or organelles within cells . For instance, this compound can be localized to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . These targeting signals and modifications are crucial for the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 5-Bromo-2-chloronitrobenzene typically involves the bromination of 2-chloronitrobenzene. The reaction is carried out by mixing 2-chloronitrobenzene with bromine in the presence of a catalyst and an organic solvent. The reaction conditions are mild, and the process is efficient, yielding a high-purity product .
Industrial Production Methods:
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, helps achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
5-Bromo-2-chloronitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of both bromine and chlorine atoms on the benzene ring, it is highly reactive in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Reduction Reactions: The major product is 5-bromo-2-chloroaniline when the nitro group is reduced.
Scientific Research Applications
5-Bromo-2-chloronitrobenzene has diverse applications in scientific research, including:
Comparison with Similar Compounds
- 2-Bromo-5-chloronitrobenzene
- 4-Bromo-1-chloro-2-nitrobenzene
- 1-Bromo-2-chloro-4-nitrobenzene
Comparison:
5-Bromo-2-chloronitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of functional groups that make it particularly valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
4-bromo-1-chloro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRYWPGOQTUJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355888 | |
Record name | 5-Bromo-2-chloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-24-2 | |
Record name | 4-Bromo-1-chloro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16588-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-chloro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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